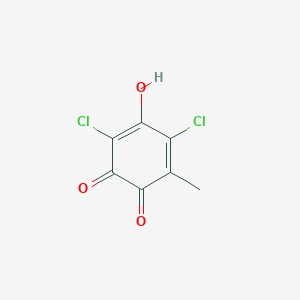
3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione is an organic compound characterized by its unique structure, which includes two chlorine atoms, a hydroxyl group, and a methyl group attached to a cyclohexa-diene-dione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione typically involves the chlorination of 4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione. This reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and minimizing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The diene structure can be reduced to form a cyclohexane derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.
Major Products
Oxidation: Formation of 3,5-dichloro-4-oxo-6-methylcyclohexa-3,5-diene-1,2-dione.
Reduction: Formation of 3,5-dichloro-4-hydroxy-6-methylcyclohexane-1,2-dione.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione: Lacks the chlorine atoms, resulting in different chemical reactivity.
3,5-Dichloro-4-methoxy-6-methylcyclohexa-3,5-diene-1,2-dione: Contains a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.
3,5-Dichloro-4-hydroxy-6-ethylcyclohexa-3,5-diene-1,2-dione: Has an ethyl group instead of a methyl group, influencing its steric properties.
Uniqueness
3,5-Dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
88207-74-3 |
|---|---|
Fórmula molecular |
C7H4Cl2O3 |
Peso molecular |
207.01 g/mol |
Nombre IUPAC |
3,5-dichloro-4-hydroxy-6-methylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C7H4Cl2O3/c1-2-3(8)6(11)4(9)7(12)5(2)10/h11H,1H3 |
Clave InChI |
HLBRPALKPCGQOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=O)C1=O)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
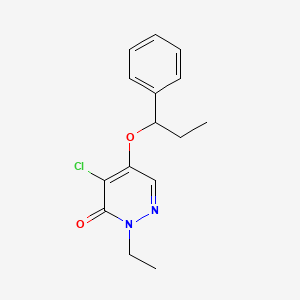
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)

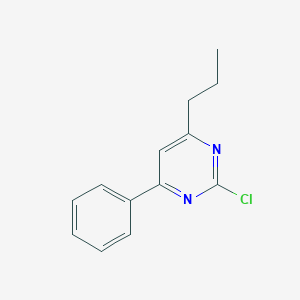
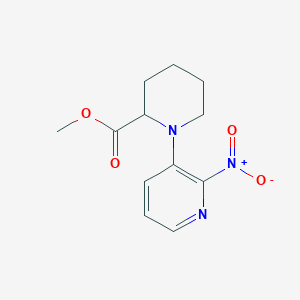
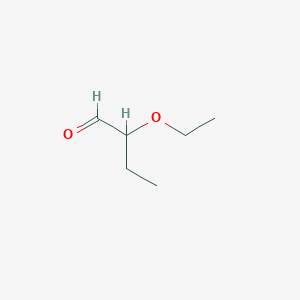
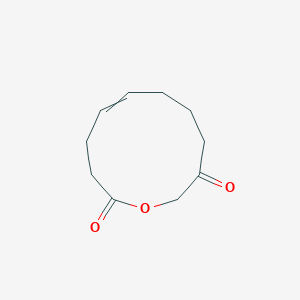
![4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14398161.png)
![1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl-](/img/structure/B14398165.png)
![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)

![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
